Macrocarpal N

Description

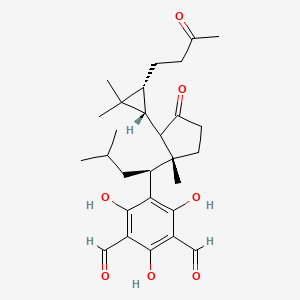

Structure

3D Structure

Properties

IUPAC Name |

5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

172617-99-1 | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 147 °C | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Macrocarpal N: A Technical Guide for Researchers

Abstract

Macrocarpal N, a complex phloroglucinol-sesquiterpenoid derivative isolated from Eucalyptus species, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon available literature on related macrocarpal compounds. While the complete enzymatic pathway for this compound has not been fully elucidated, this document presents a hypothetical biosynthetic route grounded in the established biosynthesis of its precursor moieties. Detailed experimental protocols for the isolation and characterization of macrocarpals are provided, alongside a summary of their biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising class of natural products.

Introduction

Macrocarpals are a class of formylated phloroglucinol compounds (FPCs) predominantly found in the Myrtaceae family, particularly within the Eucalyptus genus. These specialized metabolites are characterized by a phloroglucinol core, often with an attached terpene moiety, and exhibit a range of biological activities. This compound, with the molecular formula C28H38O7, is one such compound isolated from the twigs of Eucalyptus globulus Labill.[1] Structurally, it is a sesquiterpenoid derivative.[2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel analogues with enhanced therapeutic properties.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the convergence of two major metabolic pathways: the shikimate pathway, leading to the phloroglucinol core, and the terpenoid biosynthesis pathway, which generates the sesquiterpenoid side chain.

Biosynthesis of the Phloroglucinol Moiety

The phloroglucinol core is likely derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants. While the precise steps leading to the specific formylated phloroglucinol precursor of this compound are not detailed in the current literature, a generally accepted pathway for phloroglucinol biosynthesis is presented.

Biosynthesis of the Sesquiterpenoid Moiety

The sesquiterpenoid portion of this compound is synthesized via the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways, which are responsible for the production of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are condensed to form farnesyl pyrophosphate (FPP), the immediate precursor to all sesquiterpenes.[4]

Proposed Condensation and Tailoring Steps

The final steps in the biosynthesis of this compound are hypothesized to involve the enzymatic condensation of the phloroglucinol and sesquiterpenoid precursors, followed by a series of tailoring reactions, including oxidations, reductions, and cyclizations, to yield the final complex structure. The presence of epimeric pairs of macrocarpals at the linkage point between the two moieties suggests a key enzymatic step in their biosynthesis.[1]

Related Macrocarpal Compounds

Several other macrocarpals have been isolated from various Eucalyptus species. These compounds share a similar structural framework but differ in their terpene moieties and substitution patterns. A summary of some notable macrocarpals is presented in Table 1. The structural similarities suggest a shared or closely related biosynthetic origin.

| Macrocarpal | Molecular Formula | Source Species | Reference |

| Macrocarpal A | C28H40O6 | Eucalyptus macrocarpa | [5][6] |

| Macrocarpal B | C28H40O6 | Eucalyptus macrocarpa | [5][7] |

| Macrocarpal C | C28H38O5 | Eucalyptus globulus | [8] |

| Macrocarpal D | C28H40O6 | Eucalyptus macrocarpa | [5][7] |

| Macrocarpal E | C28H40O6 | Eucalyptus macrocarpa | [5][7] |

| Macrocarpal F | C28H40O6 | Eucalyptus macrocarpa | [5][7] |

| Macrocarpal G | C28H38O5 | Eucalyptus macrocarpa | [5][7] |

| This compound | C28H38O7 | Eucalyptus globulus | [1][2] |

digraph "Structural Relationships of Macrocarpals" { graph [overlap=false, splines=true, model=circuit]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];"Core" [label="Phloroglucinol-Terpene Core", fillcolor="#F1F3F4", fontcolor="#202124"]; "Macrocarpal_A" [label="Macrocarpal A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Macrocarpal_B" [label="Macrocarpal B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Macrocarpal_C" [label="Macrocarpal C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Macrocarpal_N" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Macrocarpals" [label="Other Macrocarpals\n(D, E, F, G, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

"Core" -> "Macrocarpal_A" [label="Modification"]; "Core" -> "Macrocarpal_B" [label="Modification"]; "Core" -> "Macrocarpal_C" [label="Modification"]; "Core" -> "Macrocarpal_N" [label="Modification"]; "Core" -> "Other_Macrocarpals" [label="Modification"]; }

Experimental Protocols: Isolation and Characterization

The following protocols are generalized from methods reported for the isolation and structural elucidation of various macrocarpals from Eucalyptus leaves.[7][8][9]

Extraction

-

Air-dried and powdered leaves of the Eucalyptus species are extracted with a suitable solvent, such as 80% acetone or 95% ethanol, under reflux.[7][8]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

Fractionation

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate.[7][8]

-

The antibacterial or other bioactive fractions (often the neutral fraction) are identified using a suitable bioassay.[7]

Chromatographic Purification

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[7][9]

-

Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.[7][9]

-

Final purification to yield individual macrocarpals is performed using reversed-phase High-Performance Liquid Chromatography (HPLC).[7][9]

Structure Elucidation

-

Mass Spectrometry (MS): The molecular weight and molecular formula of the purified compounds are determined using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed structure of the macrocarpals is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments. These analyses reveal the connectivity of atoms and the stereochemistry of the molecule.[1][7]

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.[9]

Biological Activities of Macrocarpals

Macrocarpals have been reported to exhibit a variety of biological activities, making them attractive candidates for drug discovery and development. A summary of the reported activities for this compound and related compounds is presented below.

-

Antimicrobial Activity: Several macrocarpals, including A, B, and C, have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[7] Macrocarpal C has also shown antifungal activity against the dermatophyte Trichophyton mentagrophytes.[8]

-

Anti-inflammatory Effects: Some euglobals, which are structurally similar to macrocarpals, have been found to possess anti-inflammatory properties.[9]

-

Enzyme Inhibition: this compound has been noted for its ability to inhibit various enzymes.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a comprehensive overview based on current knowledge of related compounds. The hypothetical pathway presented here serves as a foundation for future research aimed at identifying and characterizing the specific enzymes involved. The detailed experimental protocols for isolation and characterization offer a practical guide for researchers working with this class of molecules. Further investigation into the genetic regulation of the macrocarpal biosynthetic pathway in Eucalyptus will be essential for metabolic engineering efforts to enhance the production of these valuable compounds. The diverse biological activities of macrocarpals underscore their potential as lead compounds in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Biological Activity of Macrocarpals: A Technical Guide for Drug Development Professionals

Introduction

Macrocarpals are a class of phloroglucinol-diterpene and phloroglucinol-sesquiterpene coupled compounds predominantly isolated from various species of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of various macrocarpals, with a focus on their antibacterial, antifungal, and enzyme-inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these compounds.

It is important to note that while literature extensively covers Macrocarpals A, B, C, and others, information regarding "Macrocarpal N" is exceedingly scarce. While its existence is noted in some studies, detailed biological activity data is not publicly available at this time. This guide, therefore, focuses on the well-documented members of the macrocarpal family.

Antibacterial Activity

Several macrocarpals have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This activity is a key area of investigation for the development of new antibiotic agents.

Quantitative Data on Antibacterial Activity

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [1] |

| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 | [2] |

| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | [2] |

| Macrocarpals B-G | Micrococcus luteus | 0.78 - 3.13 | [2] |

| Macrocarpals B-G | Mycobacterium smegmatis | 0.78 - 3.13 | [2] |

| Macrocarpals H, I, J | Oral Pathogenic Microorganisms | 0.20 - 6.25 | [3] |

Experimental Protocols

Isolation of Macrocarpals

A general procedure for the isolation of macrocarpals from Eucalyptus leaves involves the following steps:

-

Extraction: Dried and powdered leaves are extracted with a solvent such as 80% acetone or 95% ethanol.[2][4]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, with ethyl acetate or n-hexane, to separate compounds based on polarity.[2][4]

-

Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and reversed-phase high-performance liquid chromatography (HPLC).[1][2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antibacterial activity.

-

Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific cell density.

-

Serial Dilution: The macrocarpal compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for bacterial growth.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Experimental Workflow for Antibacterial Screening

Antifungal Activity of Macrocarpal C

Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes like Trichophyton mentagrophytes.[4] Its mechanism of action involves multiple cellular targets, making it a promising candidate for antifungal drug development.

Quantitative Data on Antifungal Activity

| Compound | Fungus | MIC (µg/mL) | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |

Mechanism of Action

The antifungal activity of Macrocarpal C against T. mentagrophytes is attributed to three primary mechanisms:

-

Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability. This was demonstrated by a dose-dependent increase in the uptake of SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes. At its MIC, Macrocarpal C induced a 69.2% increase in dye uptake.

-

Induction of Reactive Oxygen Species (ROS): The compound stimulates the production of intracellular ROS, which are highly reactive molecules that can damage cellular components.

-

DNA Fragmentation: Macrocarpal C induces apoptosis (programmed cell death) in the fungal cells, as evidenced by DNA fragmentation.[4]

Signaling Pathway of Macrocarpal C Antifungal Activity

Experimental Protocols

Fungal Membrane Permeability Assay (SYTOX® Green Uptake)

-

Fungal Culture: T. mentagrophytes is cultured to the desired growth phase.

-

Treatment: The fungal cells are treated with varying concentrations of Macrocarpal C.

-

Staining: SYTOX® Green is added to the cell suspension.

-

Measurement: The fluorescence intensity is measured using a fluorometer or observed under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.[4]

Reactive Oxygen Species (ROS) Production Assay

-

Probe Loading: Fungal cells are loaded with a cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate.

-

Treatment: The cells are then treated with Macrocarpal C.

-

Measurement: The fluorescence resulting from the oxidation of the probe by ROS is quantified to determine the level of intracellular ROS.[4]

DNA Fragmentation Assay (TUNEL Assay)

-

Cell Fixation: Fungal cells treated with Macrocarpal C are fixed and permeabilized.

-

Labeling: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is used to label the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The labeled DNA fragments are detected and quantified, typically by fluorescence microscopy or flow cytometry, to assess the extent of apoptosis.[4]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes.[5][6]

Quantitative Data on DPP-4 Inhibition

| Compound | Concentration (µM) | % Inhibition | Reference |

| Macrocarpal A | 500 | ~30 | [6] |

| Macrocarpal B | 500 | ~30 | [6] |

| Macrocarpal C | 50 | ~90 | [6] |

Macrocarpal C demonstrated the most potent inhibitory activity, with a sharp increase in inhibition observed within a narrow concentration range, which is suggested to be due to the self-aggregation of the compound.[6]

Experimental Protocol

DPP-4 Inhibitory Activity Assay

-

Reaction Mixture: A reaction mixture is prepared containing the DPP-4 enzyme, a substrate (e.g., Gly-Pro-p-nitroanilide), and a buffer.

-

Inhibitor Addition: The macrocarpal compound is added to the reaction mixture.

-

Incubation: The mixture is incubated at a controlled temperature.

-

Measurement: The enzymatic activity is determined by measuring the rate of substrate cleavage, often by monitoring the change in absorbance or fluorescence. The percentage of inhibition is calculated by comparing the activity with and without the inhibitor.

Logical Relationship of Macrocarpal C's DPP-4 Inhibition

Conclusion

The macrocarpals represent a promising class of natural products with a range of biological activities that warrant further investigation for therapeutic applications. Their potent antibacterial and antifungal properties, coupled with their ability to inhibit key enzymes like DPP-4, highlight their potential in addressing significant health challenges. This guide provides a foundational understanding of the biological activities of macrocarpals, offering valuable insights for researchers and drug development professionals. Further studies are needed to fully elucidate their mechanisms of action, establish structure-activity relationships, and evaluate their safety and efficacy in preclinical and clinical settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Macrocarpals: Biochemical Properties, Bioactivities, and Mechanisms of Action

A Literature Review

Note: A review of the scientific literature did not yield any information on a compound specifically named "Macrocarpal N." It is presumed that this may be a typographical error. This guide therefore focuses on the well-characterized members of the macrocarpal family, primarily Macrocarpal A and Macrocarpal C, which are extensively studied phloroglucinol-diterpenoid conjugates derived from Eucalyptus species.

This technical guide provides a comprehensive overview of the current state of research on macrocarpals, with a focus on their biochemical properties, quantitative biological activities, and elucidated mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Macrocarpals

Macrocarpals are a class of natural products isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] They are complex molecules formed by the combination of a phloroglucinol dialdehyde and a diterpene moiety.[1] This unique structure confers a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory properties.[1][3][4][5] This guide will synthesize the available quantitative data, detail the experimental protocols used to assess their bioactivities, and visualize the proposed signaling pathways and experimental workflows.

Quantitative Biological Data

The biological activities of Macrocarpal A and C have been quantified in various assays. The following tables summarize the key findings.

Table 1: Antimicrobial Activity of Macrocarpals

| Compound | Activity | Test Organism | Assay Type | MIC (µg/mL) | Reference |

| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | Broth Microdilution | 1.95 | [2][6] |

| Macrocarpals (B-G) | Antibacterial | Staphylococcus aureus | Agar Dilution | 0.78-3.13 | [7] |

| Bacillus subtilis | Agar Dilution | 0.78-3.13 | [7] | ||

| Micrococcus luteus | Agar Dilution | 0.78-3.13 | [7] | ||

| Mycobacterium smegmatis | Agar Dilution | 0.78-3.13 | [7] |

Table 2: Enzyme Inhibitory Activity of Macrocarpals

| Compound | Target Enzyme | Activity | IC50/Inhibition % | Reference |

| Macrocarpal A | Dipeptidyl peptidase 4 (DPP-4) | Inhibition | ~30% inhibition at 500 µM | [8] |

| Macrocarpal B | Dipeptidyl peptidase 4 (DPP-4) | Inhibition | ~30% inhibition at 500 µM | [8] |

| Macrocarpal C | Dipeptidyl peptidase 4 (DPP-4) | Inhibition | ~90% inhibition at 50 µM | [1][8][9] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this review.

Isolation and Purification of Macrocarpals

The general workflow for isolating macrocarpals from Eucalyptus leaves is a multi-step process involving extraction and chromatography.

Figure 1. General workflow for the isolation and purification of Macrocarpal C.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of Macrocarpal C against Trichophyton mentagrophytes was determined using the M38-A2 broth dilution method by the Clinical and Laboratory Standards Institute (CLSI).[6]

-

Preparation of Macrocarpal C: A stock solution of Macrocarpal C is prepared and serially diluted in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.06 to 500 mg/L) in a 96-well microtiter plate.

-

Inoculum Preparation: A suspension of T. mentagrophytes is prepared and adjusted to a standardized concentration.

-

Inoculation: An equal volume of the fungal suspension is added to each well of the microtiter plate containing the diluted Macrocarpal C.

-

Controls: Growth control wells (medium and inoculum only) and sterility control wells (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of Macrocarpal C that causes complete inhibition of visible fungal growth.

Antifungal Mode of Action Assays

The following assays were used to elucidate the antifungal mechanism of Macrocarpal C.[6]

-

Fungal Membrane Permeability Assay:

-

Fungal cells are treated with varying concentrations of Macrocarpal C.

-

The fluorescent dye SYTOX® Green, which only enters cells with compromised membranes, is added.

-

The uptake of the dye is measured fluorometrically. An increase in fluorescence indicates increased membrane permeability.

-

-

Reactive Oxygen Species (ROS) Production Assay:

-

Fungal cells are treated with Macrocarpal C.

-

A cell-permeable fluorogenic probe, 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate, is added.

-

In the presence of ROS, this probe is oxidized to a fluorescent compound.

-

The increase in fluorescence, measured over time, corresponds to the level of intracellular ROS production.

-

-

DNA Fragmentation Assay (TUNEL):

-

Fungal cells are treated with Macrocarpal C.

-

The cells are fixed and permeabilized.

-

A terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is performed. This method labels the free 3'-OH ends of DNA fragments, which are characteristic of apoptosis.

-

The degree of DNA fragmentation is quantified by measuring the fluorescence of the labeled cells.

-

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

The inhibitory effect of macrocarpals on DPP-4 activity was assessed as follows:[8]

-

Reaction Mixture: A reaction mixture is prepared containing the DPP-4 enzyme and the macrocarpal compound at various concentrations in a suitable buffer.

-

Substrate Addition: A substrate for DPP-4 is added to initiate the reaction.

-

Incubation: The mixture is incubated at a controlled temperature.

-

Detection: The product of the enzymatic reaction is measured, typically by a change in absorbance or fluorescence.

-

Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the macrocarpal to the activity in a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Macrocarpal C

The antifungal activity of Macrocarpal C against T. mentagrophytes is proposed to occur through a multi-pronged mechanism that culminates in apoptosis-like cell death.[6][8]

Figure 2. Proposed antifungal mechanism of action for Macrocarpal C.

Potential Anti-inflammatory Signaling Pathway

While the specific anti-inflammatory mechanism of Macrocarpal A has not been fully elucidated, many natural products exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines. A generalized representation of this pathway, a likely target for compounds like Macrocarpal A, is shown below.

Figure 3. The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

The macrocarpals, particularly Macrocarpal A and C, are promising natural products with a diverse range of quantifiable biological activities. Their mechanisms of action, especially the antifungal properties of Macrocarpal C, are beginning to be understood at a molecular level. Further research is warranted to fully elucidate the anti-inflammatory signaling pathways affected by Macrocarpal A and to explore the full therapeutic potential of this class of compounds. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Macrobroth dilution method: Significance and symbolism [wisdomlib.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Macrocarpals: A Technical Guide

Introduction

Macrocarpals are a class of phloroglucinol-diterpenoid and -sesquiterpenoid derivatives found in plants of the Eucalyptus genus. While the specific compound "Macrocarpal N" is not prominently featured in the available scientific literature, extensive research has been conducted on other members of this family, notably Macrocarpal A and Macrocarpal C. This guide provides an in-depth overview of the known biological targets and mechanisms of action for these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on the current understanding derived from experimental studies.

Biological Targets and Bioactivities

The primary biological activities identified for macrocarpals are their antimicrobial and enzyme inhibitory functions.

Macrocarpal A: Antibacterial Agent

Macrocarpal A has demonstrated potent antibacterial activity. Its primary targets are pathogenic bacteria, including Bacillus subtilis and Staphylococcus aureus.[1][2]

Macrocarpal C: Antifungal and Enzyme Inhibitory Activities

Macrocarpal C has been shown to possess significant antifungal properties, particularly against the dermatophyte Trichophyton mentagrophytes.[3][4] Its mechanism of action is multifaceted, involving the disruption of cellular integrity and induction of apoptosis.[3][4]

Furthermore, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis.[5][6][7] This finding suggests a potential therapeutic application for Macrocarpal C in the management of type-2 diabetes.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of Macrocarpal A and Macrocarpal C.

Table 1: Antibacterial Activity of Macrocarpal A

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Bacillus subtilis PCI219 | < 0.2 µM |

| Staphylococcus aureus FDA209P | 0.4 µM |

Data sourced from AbMole BioScience.[1]

Table 2: Antifungal Activity of Macrocarpal C

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Trichophyton mentagrophytes | 1.95 µg/mL |

Data sourced from a study on the antifungal mode of action of Macrocarpal C.[3]

Table 3: DPP-4 Inhibitory Activity of Macrocarpals

| Compound | Concentration | % Inhibition |

| Macrocarpal A | 500 µM | ~30% |

| Macrocarpal B | 500 µM | ~30% |

| Macrocarpal C | 50 µM | ~90% |

Data sourced from a study on the inhibition of DPP-4 by macrocarpals.[6]

Experimental Protocols

This section details the methodologies employed in the key experiments to elucidate the biological activities of macrocarpals.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal MIC of Macrocarpal C against T. mentagrophytes was determined using the M38-A2 broth microdilution method by the Clinical Laboratory Standards Institute (CLSI).[3][4]

-

Preparation of Macrocarpal C: Macrocarpal C was dissolved in a suitable solvent and serially diluted in RPMI-1640 medium to achieve a range of concentrations.

-

Inoculum Preparation: A standardized suspension of T. mentagrophytes conidia was prepared.

-

Incubation: Equal volumes of the Macrocarpal C dilutions and the fungal suspension were mixed in 96-well microtiter plates and incubated under appropriate conditions.

-

MIC Determination: The MIC was defined as the lowest concentration of Macrocarpal C that completely inhibited visible fungal growth.[3]

Fungal Membrane Permeability Assay

The effect of Macrocarpal C on the fungal membrane permeability of T. mentagrophytes was assessed using the fluorescent probe SYTOX® Green.[3][4]

-

Fungal Cell Treatment: Fungal cells were treated with varying concentrations of Macrocarpal C (e.g., 0.25 × MIC, 0.5 × MIC, and 1 × MIC).

-

Staining: SYTOX® Green, a dye that only penetrates cells with compromised membranes, was added to the treated fungal suspensions.

-

Fluorescence Measurement: The uptake of SYTOX® Green was quantified by measuring the fluorescence intensity. An increase in fluorescence indicates increased membrane permeability.[3]

Reactive Oxygen Species (ROS) Production Assay

The intracellular production of ROS in T. mentagrophytes upon treatment with Macrocarpal C was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).[3][4]

-

Fungal Cell Treatment: Fungal cells were incubated with different concentrations of Macrocarpal C.

-

Probe Loading: The cells were then loaded with carboxy-H2DCFDA.

-

Fluorescence Measurement: In the presence of ROS, the non-fluorescent carboxy-H2DCFDA is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity was measured to quantify the level of intracellular ROS.[3]

DNA Fragmentation (TUNEL) Assay

The induction of apoptosis via DNA fragmentation in T. mentagrophytes by Macrocarpal C was evaluated using the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay.[3][4]

-

Fungal Cell Treatment: Fungal cells were treated with Macrocarpal C for specific time intervals.

-

Fixation and Permeabilization: The cells were fixed and permeabilized to allow the entry of the TUNEL reagents.

-

Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, was added. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Microscopy: The cells were then visualized under a fluorescence microscope. An increase in fluorescently labeled cells indicates a higher degree of DNA fragmentation.[3]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

The inhibitory activity of macrocarpals against DPP-4 was determined through an in vitro enzyme assay.[6][7]

-

Reaction Mixture: A reaction mixture containing DPP-4 enzyme, a substrate (e.g., Gly-Pro-p-nitroanilide), and the test compound (Macrocarpal A, B, or C) at various concentrations was prepared in a suitable buffer.

-

Incubation: The reaction was incubated at a controlled temperature.

-

Measurement: The enzymatic activity was determined by measuring the rate of product formation (e.g., p-nitroanilide) spectrophotometrically.

-

Inhibition Calculation: The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the macrocarpal to the activity of a control without the inhibitor.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and mechanisms of action for Macrocarpal C.

Caption: Antifungal mechanism of Macrocarpal C against T. mentagrophytes.

Caption: Experimental workflow for DPP-4 inhibition by Macrocarpal C.

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Macrocarpal N: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N is a naturally occurring sesquiterpenoid compound isolated from the twigs of Eucalyptus globulus Labill.[1] As a member of the macrocarpal family, it shares a characteristic phloroglucinol dialdehyde moiety linked to a sesquiterpene core. This class of compounds has garnered significant scientific interest due to a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for their determination and an exploration of its potential biological mechanisms of action. Due to the limited availability of specific experimental data for this compound, information from closely related analogues, primarily Macrocarpal A and C, is included for comparative purposes and to infer potential properties.

Physicochemical Properties

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes its known properties and provides comparative data from its close structural analogs, Macrocarpal A and a novel macrocarpal designated as macrocarpal-am-l.

| Property | This compound | Macrocarpal A | Macrocarpal-am-l |

| Molecular Formula | C28H38O7[1] | C28H40O6[2] | C28H38O7[3] |

| Molecular Weight | 486.6 g/mol [1] | 472.6 g/mol [2] | 487.27 g/mol (as [M+H]+)[3] |

| Appearance | Yellow powder[1] | Colorless flat plate[2] | Brownish amorphous powder[3] |

| Melting Point | Not Reported | 198-200 °C[2] | 145-147 °C[3] |

| Optical Rotation | Not Reported | [α]D²⁰ -94.7° (c=0.275, EtOH)[2] | [α]D²⁷ +70.0° (c=0.21, MeOH)[3] |

| Solubility | Not Reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] | Not Reported |

| Purity | 97.5%[1] | ≥98% | Not Reported |

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently available. However, the structural elucidation of macrocarpals heavily relies on a combination of spectroscopic techniques. The following sections describe the expected spectroscopic characteristics based on data from closely related macrocarpals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the complex structure of macrocarpals. For macrocarpal-am-l, which shares the same molecular formula as this compound, the ¹³C-NMR spectrum showed 28 carbon signals.[3] Key features for macrocarpals in general include signals corresponding to:

-

Aromatic and carbonyl carbons in the phloroglucinol ring.

-

Formyl groups on the benzene ring.

-

Multiple methylene and methyl carbons in the sesquiterpene moiety.[3]

¹H-NMR spectra of macrocarpals typically show:

-

Signals for phenolic hydroxyl groups.

-

Doublets for protons of the isobutyl side chain.

-

Multiple signals in the aliphatic region corresponding to the terpene structure.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. For macrocarpal-am-l, high-resolution FAB-MS confirmed the molecular formula C28H38O7 with an [M+H]+ peak at m/z 487.2692.[3] The negative FAB-MS spectra of macrocarpals A-F showed a pseudo-parent peak at m/z 471, corresponding to a molecular weight of 472.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. For macrocarpal-am-l, a broad band at 3450 cm⁻¹ indicated the presence of phenolic hydroxyl groups.[3] Other characteristic peaks for macrocarpals include those for carbonyl groups.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectra of macrocarpals are characterized by absorptions related to the phloroglucinol chromophore. For macrocarpal-am-l, the UV spectrum in ethanol showed absorption maxima (λmax) at 217, 277, and 390 nm, which is very similar to other macrocarpals.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the isolation and characterization of macrocarpals.

Isolation of Macrocarpals

A general procedure for the isolation of macrocarpals from Eucalyptus species involves the following steps, as adapted from the isolation of macrocarpal-am-l:[3]

-

Extraction: Air-dried leaves of the Eucalyptus species are extracted with methanol.

-

Fractionation: The methanol extract is partitioned, and the chloroform fraction, which typically contains the macrocarpals, is collected.

-

Chromatography: The chloroform fraction is subjected to a series of column chromatography steps for purification. This often includes:

-

Toyopearl HW-40C with methanol as the eluent.

-

Silica gel chromatography with a chloroform-methanol gradient.

-

Sephadex LH-20 with methanol.

-

Octadecylsilane (ODS) chromatography with a methanol-acetic acid-water mobile phase.

-

A final silica gel chromatography step with chloroform-acetic acid.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 270 MHz or 500 MHz) using deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆.[3][6]

-

Mass Spectrometry: High-resolution mass spectra can be obtained using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS).[3][7]

-

IR Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

UV-Vis Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer with a suitable solvent like ethanol.[3]

Thermal Analysis (TGA/DSC)

While not specifically reported for this compound, thermal analysis can provide valuable information on stability.

-

Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). A typical experiment involves heating a small sample (e.g., 10 mg) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 35 °C to 600 °C).[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other thermal events.

Biological Activity and Potential Mechanisms of Action

Macrocarpals have been reported to possess a variety of biological activities. The following sections explore some of these and their potential underlying mechanisms.

Antimicrobial Activity

This compound is reported to have antimicrobial activity.[1] Closely related compounds, such as Macrocarpal C, have been shown to exert antifungal effects through a multi-pronged mechanism.[9]

The proposed antifungal mechanism for Macrocarpal C involves:

-

Increased Fungal Membrane Permeability: Macrocarpal C alters the integrity of the fungal cell membrane, leading to increased permeability.[9]

-

Increased Reactive Oxygen Species (ROS) Production: It stimulates the production of intracellular ROS, leading to oxidative stress.[9]

-

Induction of DNA Fragmentation and Apoptosis: The compound induces DNA damage, ultimately leading to programmed cell death (apoptosis) in the fungal cells.[9]

Anti-inflammatory Activity

The anti-inflammatory effects of macrocarpals are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting major signaling pathways such as:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating the cellular response to external stimuli and stress, and its inhibition can reduce the production of inflammatory mediators.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Antioxidant Activity

The antioxidant properties of this compound are likely due to its chemical structure, particularly the phenolic hydroxyl groups which can act as free radical scavengers.

The proposed antioxidant mechanism involves:

-

Free Radical Scavenging: The phenolic groups on the phloroglucinol ring can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS).

-

Inhibition of Pro-oxidative Enzymes: Macrocarpals may also inhibit enzymes that contribute to the production of free radicals.

-

Chelation of Transition Metals: The structure may allow for the chelation of metal ions that can catalyze oxidative reactions.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its antimicrobial, anti-inflammatory, and antioxidant activities. While specific physicochemical data for this compound remains limited, analysis of its close structural analogs provides a strong foundation for understanding its properties and behavior. Further research is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound to support its potential development as a therapeutic agent. This technical guide serves as a comprehensive resource to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Macrocarpal N: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data for Macrocarpal N, a phloroglucinol derivative isolated from Eucalyptus globulus. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics, alongside the experimental protocols utilized for its characterization.

This compound, a member of the complex phloroglucinol-sesquiterpene coupled compounds, has been identified as a constituent of Eucalyptus globulus leaves. The structural elucidation of this and related compounds is crucial for understanding their biological activities and potential therapeutic applications. The primary reference for the isolation and characterization of this compound is the work of Osawa et al. (1996) published in the Journal of Natural Products. While this publication primarily details the discovery of Macrocarpals H, I, and J, it also reports the isolation of several known macrocarpals, including this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, essential for its identification and characterization.

Table 1: Mass Spectrometry (MS) and Infrared (IR) Data for this compound

| Spectroscopic Technique | Observed Values |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₈H₃₈O₇ |

| Calculated Mass: 486.2618 | |

| Observed Mass: Data not explicitly available in the cited reference for this compound, but the molecular formula was determined. | |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | Specific absorption bands for this compound are not detailed in the primary reference. However, typical functional groups for this class of compounds would include: |

| ~3400 (O-H stretching, phenols) | |

| ~2950 (C-H stretching, alkanes) | |

| ~1650 (C=O stretching, conjugated aldehydes) | |

| ~1600, 1450 (C=C stretching, aromatic ring) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound are not explicitly provided in the available abstracts and summaries of the primary literature. The original publication by Osawa et al. (1996) would contain the specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) for each proton and carbon atom in the molecule. Researchers are advised to consult the full text of this publication for the complete dataset.

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of chromatographic and spectroscopic techniques as described by Osawa et al. (1996).

Isolation of this compound

The general procedure for the isolation of macrocarpals from Eucalyptus globulus leaves is outlined below. This workflow is a representation of the common methods used in natural product chemistry for the separation of complex mixtures.

Spectroscopic Analysis

The structural characterization of the isolated compounds was performed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound, leading to the establishment of its molecular formula as C₂₈H₃₈O₇.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the key functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complete chemical structure of this compound. These experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The specific solvent used for NMR analysis (e.g., CDCl₃, CD₃OD) would be reported in the original publication.

Logical Relationship of Spectroscopic Data in Structure Elucidation

The process of determining the structure of a natural product like this compound from its spectroscopic data follows a logical progression.

For a comprehensive understanding and to access the raw spectroscopic data, it is imperative to consult the original research article by Osawa et al. (1996). This guide serves as a foundational resource, pointing to the key information and methodologies employed in the characterization of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Macrocarpals from Eucalyptus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Macrocarpals are a class of phloroglucinol-diterpene derivatives found in various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3][4][5] This document provides a detailed protocol for the extraction, fractionation, and purification of macrocarpals, based on established methodologies. While this protocol focuses on the general extraction of known macrocarpals (A-J), it can be adapted for the discovery of novel derivatives. It is important to note that specific literature on "Macrocarpal N" was not identified at the time of this writing; therefore, this protocol serves as a comprehensive guide for the isolation of the macrocarpal class of compounds.

Data Presentation

Table 1: Summary of Eucalyptus Species and Extracted Macrocarpals

| Eucalyptus Species | Plant Part | Extracted Macrocarpals | Reference |

| Eucalyptus macrocarpa | Leaves | Macrocarpals A, B, C, D, E, F, G | [1][2] |

| Eucalyptus globulus | Leaves | Macrocarpals A, B, C, H, I, J | [5][6] |

Table 2: Yields of Macrocarpals from Eucalyptus macrocarpa Leaves

| Macrocarpal | Yield (mg) from 2880 g of leaves |

| A | 252.5 |

| B | 51.9 |

| C | 20.0 |

| D | 56.8 |

| E | 14.6 |

| F | 11.4 |

| G | 47.3 |

| Data extracted from Murata et al., 1992.[2] |

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Species: Leaves of Eucalyptus macrocarpa or Eucalyptus globulus.[1][3] E. macrocarpa is a mallee native to Western Australia, characterized by its large, silvery-grey leaves and large red flowers.[7][8]

-

Collection: Fresh leaves should be collected and, if not used immediately, dried to prevent degradation of bioactive compounds.

-

Preparation: The dried leaves are typically pulverized into a fine powder to increase the surface area for efficient extraction.[9][10]

Extraction of Crude Macrocarpals

This protocol is based on methods described for the extraction of various macrocarpals.[1][2][3]

-

Initial Extraction:

-

The powdered leaves are extracted with an organic solvent. Acetone (80%) or ethanol (95%) are commonly used.[2][3] A Soxhlet apparatus can be employed for continuous extraction.[11]

-

An alternative method involves refluxing the leaves with 95% ethanol.[3]

-

A patented method suggests an initial steam distillation to remove essential oils, followed by extraction of the residue.[9][10]

-

-

Solvent Removal: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds and requires fractionation to separate components based on their polarity.

-

Liquid-Liquid Partitioning:

-

The concentrated extract is typically partitioned between ethyl acetate and water.[2]

-

The resulting fractions (aqueous and organic) are separated. The neutral fraction, which contains the macrocarpals, is often found in the ethyl acetate layer.[2]

-

Some protocols may use n-hexane for an initial defatting step or for partitioning.[3]

-

Purification of Individual Macrocarpals

The enriched fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography:

-

Silica Gel Chromatography: The neutral fraction is subjected to silica gel column chromatography. A gradient elution system, such as chloroform-methanol or chloroform-acetic acid, is used to separate compounds based on polarity.[1][2]

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase. This technique separates molecules based on their size.[1][2]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: Final purification of individual macrocarpals is often performed using reversed-phase HPLC. A common mobile phase is a mixture of methanol, acetic acid, and water.[2] This high-resolution technique allows for the isolation of pure compounds.

-

Characterization and Quantification

-

Structural Elucidation: The structure of the isolated macrocarpals can be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

-

Quantification: The purity and quantity of the isolated macrocarpals can be determined by HPLC.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of macrocarpals from Eucalyptus leaves.

Signaling Pathway

The antifungal mode of action of Macrocarpal C has been shown to involve several cellular mechanisms.[3][12]

Caption: Proposed antifungal mechanism of action for Macrocarpal C.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anpsa.org.au [anpsa.org.au]

- 8. Eucalyptus macrocarpa - Wikipedia [en.wikipedia.org]

- 9. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]

- 10. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Macrocarpals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of phloroglucinol-diterpene derivatives found in various Eucalyptus species. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and dipeptidyl peptidase 4 (DPP-4) inhibitory effects.[1][2][3][4] This document provides a comprehensive overview of the techniques and methodologies for the extraction and purification of macrocarpals, with a focus on providing detailed protocols and structured data to aid in the isolation of these valuable natural products.

Data Presentation: Purification Yields of Macrocarpals

The following table summarizes the reported yields of various macrocarpals isolated from Eucalyptus macrocarpa. This data can serve as a benchmark for researchers targeting similar compounds.

| Macrocarpal | Yield (mg) from 2880 g of dried leaves |

| Macrocarpal A | 252.5 |

| Macrocarpal B | 51.9 |

| Macrocarpal C | 20.0 |

| Macrocarpal D | 56.8 |

| Macrocarpal E | 14.6 |

| Macrocarpal F | 11.4 |

| Macrocarpal G | 47.3 |

| Data sourced from Yamakoshi et al., 1992.[5] |

Experimental Protocols

The following protocols describe a multi-step process for the extraction and purification of macrocarpals from Eucalyptus leaves. This generalized workflow is based on methodologies reported for the successful isolation of several macrocarpal analogues.[1][2][3][5]

Protocol 1: Extraction and Initial Fractionation

This protocol outlines the initial extraction of crude macrocarpals from plant material.

1. Plant Material Preparation:

- Freeze-dry fresh leaves of the selected Eucalyptus species (e.g., E. macrocarpa, E. globulus).[1][5]

- Grind the dried leaves into a fine powder.

2. Solvent Extraction:

- Extract the powdered leaves with 80% acetone or 95% ethanol under reflux conditions for 1 hour. Repeat the extraction twice.[1][2][5]

- Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and perform sequential partitioning with n-hexane and then ethyl acetate.[2][5]

- The neutral fraction, typically found in the ethyl acetate layer, often contains the macrocarpals.[1][5]

- Wash the active fraction (e.g., neutral fraction) with hexane to remove non-polar constituents.[5]

- Concentrate the desired fraction to obtain a crude paste.[5]

Protocol 2: Chromatographic Purification

This protocol details the separation and purification of individual macrocarpals from the crude fraction.

1. Silica Gel Column Chromatography (Initial Separation):

- Apply the crude paste to a silica gel column.[1][3][5]

- Elute the column with a stepwise gradient of chloroform-methanol (e.g., 10:1 to 2:1) or hexane-ethyl acetate (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1).[1][3][5]

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compounds.

2. Sephadex LH-20 Column Chromatography (Size Exclusion):

- Pool the active fractions from the silica gel column and concentrate.

- Apply the concentrated sample to a Sephadex LH-20 column.[1][5]

- Elute with methanol.[5] This step helps in separating compounds based on their molecular size.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):

- Further purify the fractions obtained from the Sephadex column using RP-HPLC.[1][5]

- A common mobile phase is a mixture of methanol, acetic acid, and water.[5]

- Monitor the elution profile using a UV detector.

4. Final Purification and Crystallization:

- For some macrocarpals, a final purification step using silica gel HPLC with a chloroform-acetic acid mobile phase may be employed.[5]

- Crystallization of the purified compound can be achieved from methanol to obtain pure crystals.[1]

Visualizations

Experimental Workflow for Macrocarpal Purification

The following diagram illustrates the general workflow for the extraction and purification of macrocarpals.

Caption: Generalized workflow for the purification of this compound.

Conceptual Signaling Pathway: Antifungal Mode of Action of Macrocarpal C

While the specific signaling pathway for this compound is unknown, the elucidated mechanism of action for Macrocarpal C against dermatophytes provides a valuable conceptual framework. This pathway is likely relevant to other macrocarpals with antifungal properties.

Caption: Antifungal action of Macrocarpal C.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Note: In Vitro Assay for Assessing the Anti-Inflammatory Potential of Macrocarpal N

Introduction

Macrocarpals are a class of phloroglucinol-diterpene derivatives isolated from various Eucalyptus species. Compounds in this family, such as Macrocarpal A, have demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties.[1][2][3][4] The anti-inflammatory effects are particularly significant for drug discovery, as inflammation is a key pathological component of numerous diseases. This document provides a detailed protocol for an in vitro assay to evaluate the potential anti-inflammatory activity of Macrocarpal N, a specific member of this compound family.

The proposed assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) in murine macrophage (RAW 264.7) cells stimulated with lipopolysaccharide (LPS).[5][6] Macrophages play a central role in the inflammatory response. Upon activation by stimuli like LPS (a component of Gram-negative bacteria), they induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a key pro-inflammatory mediator.[6][7] Therefore, the inhibition of NO production is a widely accepted indicator of potential anti-inflammatory activity.[5][6] This protocol also includes a crucial cell viability assay to ensure that the observed reduction in NO is not due to cytotoxic effects of the compound.[5][8]

Principle of the Assay

The assay is based on two key measurements:

-

Nitric Oxide (NO) Inhibition: RAW 264.7 macrophage cells are stimulated with LPS in the presence of varying concentrations of this compound. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5] A reduction in nitrite levels in treated cells compared to untreated, LPS-stimulated cells indicates potential anti-inflammatory activity.

-

Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of this compound.[5][8] This ensures that any observed decrease in NO production is a result of specific inhibitory action on the inflammatory pathway and not simply a consequence of cell death.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production

Materials and Reagents:

-

This compound (Stock solution in DMSO, e.g., 10 mM)

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) for standard curve

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

96-well flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Harvest cells using a cell scraper and perform a cell count using Trypan Blue. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group with medium containing 0.1% DMSO.

-

Pre-incubate the plate for 1 hour at 37°C.

-

LPS Stimulation: After pre-incubation, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

-

Incubate the plate for an additional 24 hours.

-

Griess Assay:

-

Prepare a nitrite standard curve by diluting NaNO₂ in culture medium to concentrations ranging from 0 to 100 µM.

-

After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100

Protocol 2: Cell Viability (MTT Assay)

Materials and Reagents:

-

Reagents from Protocol 1

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or Solubilization Buffer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound and LPS as described in Protocol 1 (Steps 1-6). A separate plate should be used for the MTT assay.

-

MTT Addition: After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability relative to the vehicle control group: % Viability = (Absorbance of Treated Group / Absorbance of Vehicle Control Group) * 100

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Effect of this compound on NO Production and Cell Viability

| This compound (µM) | Nitrite Conc. (µM) ± SD | % NO Inhibition | % Cell Viability ± SD |

| 0 (Control) | 1.2 ± 0.3 | - | 100 ± 5.1 |

| 0 + LPS (1 µg/mL) | 45.8 ± 2.1 | 0 | 98.7 ± 4.3 |

| 1 + LPS | 40.1 ± 1.9 | 12.4 | 99.1 ± 3.8 |

| 5 + LPS | 31.5 ± 2.5 | 31.2 | 97.5 ± 4.9 |

| 10 + LPS | 22.3 ± 1.7 | 51.3 | 96.2 ± 5.0 |

| 25 + LPS | 10.7 ± 1.1 | 76.6 | 94.8 ± 4.5 |

| 50 + LPS | 5.8 ± 0.9 | 87.3 | 89.1 ± 6.2 |

| Dexamethasone (10 µM) | 6.2 ± 0.7 | 86.5 | 99.5 ± 3.5 |

Data are representative. SD = Standard Deviation.

Table 2: IC₅₀ Values for this compound

| Parameter | IC₅₀ (µM) |

| NO Inhibition | 9.8 |

| Cytotoxicity (CC₅₀) | > 100 |

IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values are calculated from dose-response curves.

Visualizations

Experimental Workflow

LPS-Induced NF-κB Signaling Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. dovepress.com [dovepress.com]

- 7. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Macrocarpal N Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N is a natural product belonging to the macrocarpal family of compounds, which are known to possess a range of biological activities. While specific research on this compound is limited, related compounds such as Macrocarpal C and Macrocarpal I have demonstrated significant antifungal and anticancer properties.[1][2] Studies on these related compounds suggest that macrocarpals can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cell survival and death.[2][3] Extracts from plants containing macrocarpals, such as Phaleria macrocarpa, have been shown to exhibit potent antiproliferative and apoptotic effects in cancer cell lines.[4]

These application notes provide a generalized framework for investigating the potential bioactivity of this compound using common cell-based assays. The protocols outlined below are based on the known mechanisms of action of other macrocarpals and are intended to serve as a starting point for researchers. The primary assays described will focus on evaluating the effects of this compound on cell viability, apoptosis, and key signaling pathways implicated in cancer biology.

Key Applications

-

Screening for anticancer activity of this compound.

-

Determining the cytotoxic and antiproliferative effects of this compound.

-

Investigating the induction of apoptosis by this compound.

-

Elucidating the molecular mechanisms and signaling pathways affected by this compound.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined |

| HCT-116 (Colon Cancer) | Data to be determined | Data to be determined | Data to be determined |

| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined |

| HEK293 (Normal Kidney) | Data to be determined | Data to be determined | Data to be determined |

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | Data to be determined | Data to be determined |

| This compound | IC50/2 | Data to be determined | Data to be determined |

| This compound | IC50 | Data to be determined | Data to be determined |

| This compound | 2 x IC50 | Data to be determined | Data to be determined |

| Staurosporine (Positive Control) | 1 | Data to be determined | Data to be determined |

Table 3: Analysis of Protein Expression by Western Blot

| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | Fold Change |

| Cleaved Caspase-3 | Data to be determined | Data to be determined | Data to be determined |

| Bax | Data to be determined | Data to be determined | Data to be determined |

| Bcl-2 | Data to be determined | Data to be determined | Data to be determined |